![molecular formula C8H7BrN2O B12974311 (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol . Its molecular formula is C₈H₇BrN₂O , and it has a molecular weight of 227.06 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic molecules containing both imidazole and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for preparing this compound involves the bromination of an imidazo[1,2-a]pyridine precursor. The specific reaction conditions and reagents used may vary, but the general approach is to react the precursor with a brominating agent.
Industrial Production:: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial purposes.
Analyse Chemischer Reaktionen
Reactivity:: “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” can participate in various chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
- Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
- Other Transformations: It can react with other electrophiles or nucleophiles.
- Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alcohols, thiols).
Major Products:: The major products depend on the specific reaction conditions. Bromination yields the corresponding 6-bromoimidazo[1,2-a]pyridine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Building Blocks: Used in the synthesis of more complex molecules.
- Catalysis: As ligands in transition metal-catalyzed reactions.
- Drug Discovery: Investigated for potential pharmaceutical applications.
- Biological Studies: Used as probes to study biological processes.
- Materials Science: Used in the development of functional materials.
Wirkmechanismus
The exact mechanism by which “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
While there are related imidazo[1,2-a]pyridine derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include other imidazo[1,2-a]pyridines with different substituents.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(2-bromoimidazo[1,2-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-4,12H,5H2 |
InChI-Schlüssel |
BICLPSLKDLKMSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


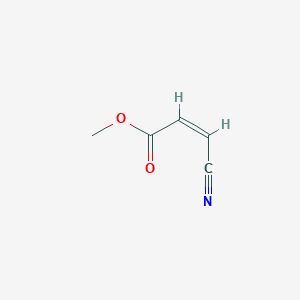
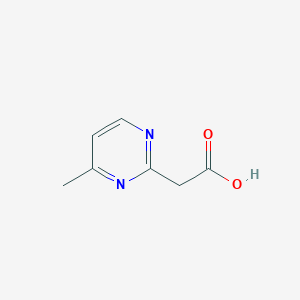

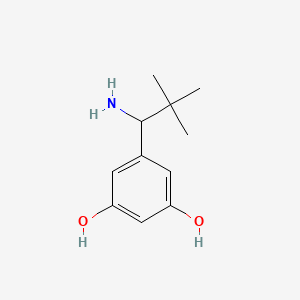
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
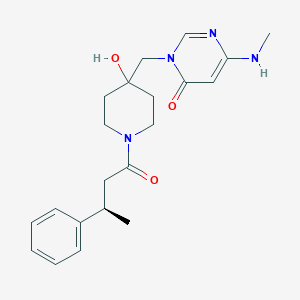

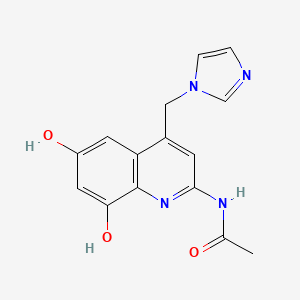
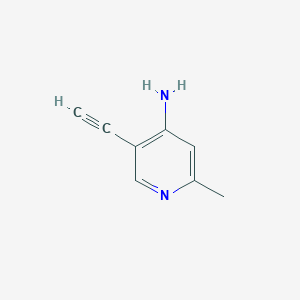
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)


![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
